molecular formula C9H20N2 B2881860 N-(2-aminoethyl)-N-methylcyclohexanamine CAS No. 14256-69-0; 245487-33-6

N-(2-aminoethyl)-N-methylcyclohexanamine

Cat. No.: B2881860
CAS No.: 14256-69-0; 245487-33-6
M. Wt: 156.273
InChI Key: FNZNHTIBNDAHFH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0) is a secondary amine with the molecular formula C₉H₂₀N₂ and a molar mass of 156.27 g/mol . Its structure comprises a cyclohexane ring attached to a methyl group and a 2-aminoethyl chain (SMILES: CN(CCN)C1CCCCC1; InChI: 1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3) . Predicted collision cross-section (CCS) values for its adducts range from 137.6 Ų ([M+H]⁺) to 146.7 Ų ([M+NH₄]⁺), suggesting moderate polarity and molecular compactness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclohexyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZNHTIBNDAHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14256-69-0
Record name N-(2-aminoethyl)-N-methylcyclohexanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Methylcyclohexanamine (CAS 100-60-7)
  • Structure: Lacks the 2-aminoethyl side chain, featuring only a methyl group attached to the cyclohexane-bound nitrogen.
  • Properties : Lower molecular weight (113.2 g/mol) and simpler structure result in higher volatility and lower boiling point compared to the target compound .
  • Synthesis: Synthesized via selective mono-N-methylation of cyclohexanamine using methanol over Ni catalysts, achieving high yields (e.g., 85% in optimized conditions) .
1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine (CAS 363626-93-1)
  • Structure: Contains an additional ethyl group on the nitrogen and an aminomethyl substituent on the cyclohexane ring (C₁₀H₂₂N₂).
N-(2-Aminobenzyl)-N-methylcyclohexanamine (CAS 57365-08-9)
  • Structure: Substitutes the 2-aminoethyl chain with a 2-aminobenzyl group.
  • Applications : Identified as a pharmaceutical impurity (Impurity C(EP)) in APIs, highlighting the importance of structural purity in drug development .
N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0)
  • Structure : Features two cyclohexyl groups attached to the nitrogen.
  • Properties : Increased hydrophobicity (logP ~3.5 estimated) due to dual cyclohexyl moieties, reducing aqueous solubility but enhancing membrane permeability .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) LogP (Estimated) Key Substituents
Target Compound 156.27 137.6 ~1.8 2-Aminoethyl, Methyl
N-Methylcyclohexanamine 113.2 N/A ~2.1 Methyl
1-(Aminomethyl)-N-ethyl... 170.30 N/A ~2.5 Ethyl, Aminomethyl
N-Cyclohexyl-N-methyl... 195.36 N/A ~3.5 Dual Cyclohexyl

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